Perflubrodec
Overview
Description
Perflubrodec: C10F21Br . It is a colorless, odorless liquid that is highly stable and non-reactive under normal conditions. This compound is primarily used as a component in artificial oxygen carriers, such as Oxygent™, due to its ability to dissolve large amounts of gases, including oxygen and carbon dioxide .
Scientific Research Applications
Chemistry: : Perflubrodec is used as a solvent and reagent in various chemical reactions due to its high stability and inertness. It is also used in the synthesis of other perfluorinated compounds.
Biology and Medicine: : this compound is a key component in artificial oxygen carriers, such as Oxygent™, which are used as blood substitutes in medical applications. These carriers can transport oxygen to tissues and organs, making them useful in surgeries and emergency situations where blood transfusions are not possible .
Industry: : In industrial applications, this compound is used as a heat transfer fluid and in the production of fluoropolymers. Its high thermal stability and non-reactivity make it suitable for use in extreme conditions.
Mechanism of Action
Target of Action
Perflubrodec, also known as PERFLUORODECYL BROMIDE, is primarily used as a component of an artificial perfluorochemical-based oxygen carrier known as OXYGENT . The primary targets of this compound are the body’s oxygen transport mechanisms, where it enhances oxygen transport .
Mode of Action
This compound operates by being part of gas-filled microspheres that are injected or infused into the body . When these microspheres are exposed to ultrasound waves, they resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to oxygen transport. As a component of an artificial oxygen carrier, this compound plays a role in enhancing the body’s oxygen transport mechanisms .
Pharmacokinetics
It is known that this compound is a component of the OXYGENT formulation, which also contains perflubron (perfluorooctyl bromide, C8F17Br) as the principal perfluorochemical and a small quantity of this compound to stabilize particle size growth during storage .
Result of Action
The primary result of this compound’s action is the enhancement of oxygen transport in the body . This is achieved by increasing the contrast in ultrasound images, which may aid in the diagnosis and treatment of various medical conditions .
Biochemical Analysis
Biochemical Properties
Perflubrodec plays a significant role in biochemical reactions, particularly in the context of oxygen transport The compound interacts with various biomolecules, primarily through its capacity to carry and deliver oxygen
Cellular Effects
This compound influences cell function by enhancing oxygen delivery, which is crucial for various cellular processes It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily by influencing the availability of oxygen
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to carry and deliver oxygen It exerts its effects at the molecular level by interacting with oxygen molecules and transporting them to where they are needed
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the oxygen transport metabolic pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in oxygen transport
Preparation Methods
Synthetic Routes and Reaction Conditions: : Perflubrodec is synthesized through the bromination of perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective substitution of a fluorine atom with a bromine atom. The reaction can be represented as follows:
C10F22+Br2→C10F21Br+HF
Industrial Production Methods: : In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive bromine and the perfluorinated compounds. The process is carried out in a controlled environment to ensure the safety of the operators and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Perflubrodec primarily undergoes substitution reactions due to the presence of the bromine atom. The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Common Reagents and Conditions
Nucleophilic Substitution: this compound reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-) to form the corresponding substituted products.
Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, and may require heating to increase the reaction rate.
Major Products
Hydroxylation: Perfluorodecanol (C10F21OH)
Cyanation: Perfluorodecyl cyanide (C10F21CN)
Amination: Perfluorodecylamine (C10F21NH2)
Comparison with Similar Compounds
Similar Compounds
Perfluorooctyl bromide (C8F17Br): Similar to perflubrodec, perfluorooctyl bromide is used in artificial oxygen carriers and has similar properties.
Perfluorodecalin (C10F18): Another perfluorocarbon compound used in oxygen carriers, but without the bromine atom.
Uniqueness: : this compound’s uniqueness lies in its combination of high gas solubility and stability, making it an ideal component for artificial oxygen carriers. Its bromine atom also allows for further chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAULFRGWRHHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC10F21, C10BrF21 | |
Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184725 | |
Record name | Perflubrodec | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-43-7 | |
Record name | Perfluorodecyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflubrodec [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflubrodec | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromohenicosafluorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUBRODEC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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